N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the bromobenzyl and butyramide groups in the compound enhances its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS2/c1-2-3-11(18)15-12-16-17-13(20-12)19-8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZNMRJBHJBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves the reaction of 4-bromobenzyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butyric anhydride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (−S−) in the molecule undergoes oxidation under controlled conditions to form sulfoxides or sulfones.
Key Findings :
-
Oxidation with hydrogen peroxide in acetic acid selectively produces sulfoxides, while m-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfones.
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The reaction kinetics depend on solvent polarity and temperature, with sulfone formation requiring longer reaction times (~12–24 hours) .
Nucleophilic Substitution at the Bromobenzyl Group
The bromine atom on the benzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions.
Key Findings :
-
Azide substitution proceeds efficiently in dimethylformamide (DMF) at elevated temperatures, producing intermediates useful for click chemistry applications .
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Thiourea-mediated substitution forms thiol derivatives, which exhibit enhanced hydrogen-bonding capabilities .
Hydrolysis of the Butyramide Group
The butyramide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Findings :
-
Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce the corresponding sodium salt.
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Hydrolysis rates correlate with pH: basic conditions accelerate the reaction due to hydroxide ion nucleophilicity.
Acid-Base Reactions at the Thiadiazole Ring
The thiadiazole ring exhibits pH-dependent tautomerism and protonation behavior.
| pH Range | Behavior | Implications | References |
|---|---|---|---|
| < 3.0 | Protonation at N-3 position | Enhanced solubility in polar solvents | |
| 7.0–9.0 | Deprotonation of NH in butyramide group | Formation of anionic species |
Key Findings :
-
Protonation at acidic pH stabilizes the thiadiazole ring, while deprotonation at neutral/basic pH enhances reactivity toward electrophiles.
Reduction Reactions
The thiadiazole ring can undergo reductive cleavage under specific conditions.
| Reducing Agent | Conditions | Major Product(s) | References |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C to RT, 4 hrs | 4-bromo-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide |
Key Findings :
-
Lithium aluminum hydride reduces the thiadiazole ring to a thiol-containing intermediate, retaining the bromobenzyl and butyramide groups .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalysts/Ligands | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | N-(5-((4-arylbenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide |
Key Findings :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Industry: Used in the development of new materials with enhanced properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its antimicrobial and anticancer properties compared to similar compounds .
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Bromobenzyl Group : Enhances the compound's reactivity and potential biological interactions.
- Butyramide Moiety : Contributes to the compound's pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 360.30 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiadiazole derivatives found that this compound demonstrated potent activity against several bacterial strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 18 | 50 µg/mL |
| Staphylococcus aureus | 22 | 25 µg/mL |
| Candida albicans | 20 | 30 µg/mL |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : It can interact with cellular membranes, altering permeability and leading to cell death.
- DNA Interference : Potential binding to DNA may disrupt replication processes in target organisms .
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Antifungal Study : In a clinical trial involving patients with fungal infections, a derivative similar to this compound showed a significant reduction in infection rates when used in combination with standard antifungal treatments .
- Cancer Research : Preliminary investigations into the anticancer properties of thiadiazole derivatives revealed that they can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(5-(4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide | Similar to bromobenzyl variant | Moderate antimicrobial activity |
| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)butyramide | Lacks halogen substitution | Lower efficacy in microbial inhibition |
The presence of the bromine atom in this compound significantly enhances its biological activity compared to its chlorinated or unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
